

An In-depth Technical Guide to the Brain Penetrance of JH-II-127

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the brain penetrance of **JH-II-127**, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). The document collates and presents key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows to facilitate a thorough understanding of the central nervous system (CNS) distribution of this compound.

Introduction to JH-II-127

JH-II-127 is a pyrrolopyrimidine-based small molecule inhibitor targeting the kinase activity of LRRK2.[1][2] Activating mutations in the LRRK2 gene are a significant genetic risk factor for both familial and sporadic Parkinson's disease, making LRRK2 a compelling therapeutic target. Effective inhibition of LRRK2 in the brain is crucial for potential disease-modifying therapies. **JH-II-127** has been specifically designed and evaluated for its ability to cross the blood-brain barrier and engage its target in the CNS.[1][2]

Quantitative Pharmacokinetic and In Vitro Potency Data

The following tables summarize the key pharmacokinetic parameters of **JH-II-127** in mice and its in vitro potency against various forms of the LRRK2 enzyme.



Table 1: Pharmacokinetic Parameters of JH-II-127 in

C57BL/6 Mice[2]

Matrix	Route of Admini stratio n	Dose (mg/kg)	Tmax (h)	Cmax (ng/mL)	AUC_I ast (h·ng/ mL)	T_1/2 (h)	Brain/ Plasm a Ratio	Bioava ilabilit y (%)
Plasma	Intraven ous (i.v.)	2	-	1604	533	0.66	-	-
Plasma	Oral (p.o.)	10	1	803	3095	-	-	116
Brain	Intraven ous (i.v.)	2	-	1344	239	0.23	0.45	-
Brain	Oral (p.o.)	10	1	247	688	-	-	-

Table 2: In Vitro Inhibitory Potency of JH-II-127 against

LRRK2 Variants[3]

LRRK2 Variant	IC50 (nM)
Wild-Type	6.6
G2019S Mutant	2.2
A2016T Mutant	47.7
G2019S + A2016T Double Mutant	3080

Experimental Protocols

This section details the methodologies employed in the key experiments to assess the brain penetrance and efficacy of **JH-II-127**.



In Vivo Pharmacokinetic Study in Mice[2]

- Animal Model: Male C57BL/6 mice were used for the pharmacokinetic studies.
- Drug Formulation and Administration: For intravenous (i.v.) administration, **JH-II-127** was formulated in 10% DMSO, 10% Tween 80, and 80% water. For oral (p.o.) administration, the compound was prepared in 0.5% methylcellulose and 0.1% Tween 80 in water.
- Dosing: A single dose of 2 mg/kg was administered intravenously, and a single dose of 10 mg/kg was given orally.
- Sample Collection: Blood samples were collected at various time points post-administration.
 Brain tissue was also collected to determine CNS penetration.
- Bioanalytical Method: The concentrations of JH-II-127 in plasma and brain homogenates were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

In Vivo Pharmacodynamic Study[2]

- Animal Model: Male C57BL/6 mice were utilized.
- Dosing and Administration: JH-II-127 was administered via oral gavage at doses of 10, 30, and 100 mg/kg.
- Tissue Collection and Processing: At specified times after dosing, mice were euthanized, and brain, spleen, and kidney tissues were collected. Tissues were homogenized in lysis buffer containing phosphatase and protease inhibitors.
- Western Blot Analysis: The levels of phosphorylated LRRK2 at serine 935 (pSer935-LRRK2)
 and total LRRK2 were determined by Western blot analysis of the tissue lysates. This
 allowed for the assessment of target engagement and inhibition in the brain and peripheral
 tissues.

In Vitro LRRK2 Inhibition Assays[3]

 Cell Lines: Human Embryonic Kidney (HEK293) cells and mouse embryonic fibroblast (Swiss 3T3) cells were used. HEK293 cells were engineered to stably express different

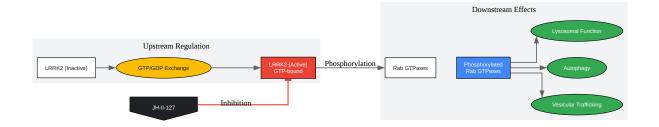


forms of LRRK2 (wild-type and mutants).

- Compound Treatment: Cells were treated with varying concentrations of JH-II-127 or DMSO as a control for 90 minutes.
- Cell Lysis and Western Blotting: Following treatment, cells were lysed, and the lysates were subjected to immunoblotting to detect the phosphorylation status of LRRK2 at serines 910 and 935, as well as total LRRK2 levels.

Visualizations: Signaling Pathways and Experimental Workflows

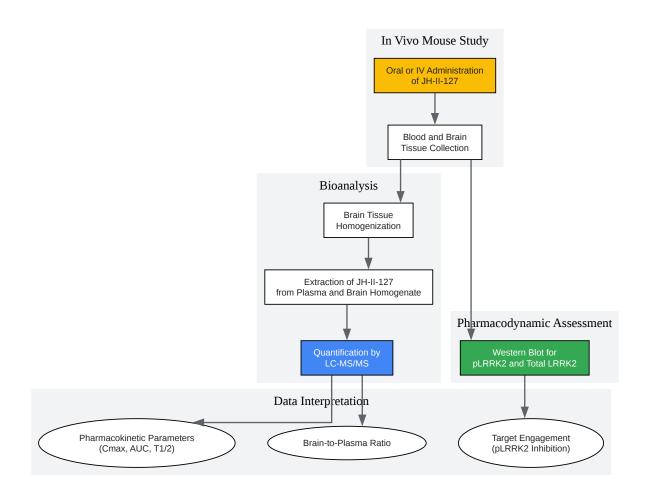
The following diagrams, generated using the DOT language, illustrate the LRRK2 signaling pathway and the experimental workflow for assessing the brain penetrance of **JH-II-127**.



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Caption: LRRK2 Signaling Pathway and Inhibition by JH-II-127.





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Caption: Experimental Workflow for Assessing Brain Penetrance.

Conclusion

The data presented in this technical guide demonstrate that **JH-II-127** is a potent, selective, and orally bioavailable LRRK2 inhibitor with excellent brain penetrance. The compound



effectively crosses the blood-brain barrier in mice, achieving concentrations in the brain sufficient to robustly inhibit LRRK2 phosphorylation. The favorable pharmacokinetic profile, including a high oral bioavailability and a significant brain-to-plasma ratio, underscores the potential of **JH-II-127** as a tool for studying LRRK2 biology in the CNS and as a lead compound for the development of novel therapies for Parkinson's disease. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the field.

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References

- 1. Discovery of a Pyrrolopyrimidine (JH-II-127), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
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